molecular formula C5H12O2<br>(CH3)2CHOCH2CH2OH<br>C5H12O2 B094787 2-Isopropoxyethanol CAS No. 109-59-1

2-Isopropoxyethanol

Cat. No. B094787
CAS RN: 109-59-1
M. Wt: 104.15 g/mol
InChI Key: HCGFUIQPSOCUHI-UHFFFAOYSA-N
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Description

Molecular Interactions in 2-Isopropoxy Ethanol

The study of molecular interactions in binary liquid mixtures involving 2-isopropoxy ethanol (IPE) reveals significant insights into the thermodynamic behavior of these mixtures. The research conducted on IPE and its mixtures with various alcohols such as 1-propanol, 2-propanol, 1-butanol, and 2-butanol, provides a comprehensive analysis of the physical and chemical properties of these substances. Measurements of densities, speeds of sound, and viscosities across different temperatures and compositions have led to the calculation of excess molar volumes, isentropic compressibilities, and deviations in viscosities, among other properties. These properties are indicative of the molecular interactions occurring within the mixtures, which are sensitive to the intermolecular forces at play. The study also incorporates Fourier-transform infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance (1H NMR) to further understand the molecular structure and interactions .

Synthesis Analysis

The synthesis of stereochemical isomers with hydroxy groups, as described in the second paper, involves the reaction of 2-(dimethoxymethyl)cyclohexanone with propargylmagnesium bromide. The stereochemical structures of the resulting isomers were determined using NMR spectral interpretation and geometry optimization. This study provides a methodological approach to the synthesis of complex organic molecules, which could be relevant for the synthesis of IPE-related compounds. The use of semi-empirical AM1 and PM3 methods for geometry optimization is particularly noteworthy, as it aids in the accurate interpretation of NMR data .

Molecular Structure Analysis

The molecular structure of IPE is crucial for understanding its chemical behavior. The microwave spectrum of 2-aminoethanol, although not directly related to IPE, provides insight into the structural effects of hydrogen bonding, which is a significant factor in the behavior of alkoxy alcohols like IPE. The gauche form of 2-aminoethanol with an intramolecular O–H···N hydrogen bond suggests that similar intramolecular or intermolecular hydrogen bonds could influence the structure and properties of IPE .

Chemical Reactions Analysis

The chemical reactivity of IPE can be inferred from studies on related compounds. For instance, the use of the 2-(p-diphenyl)-isopropyloxycarbonyl (Dpoc) residue for the selective protection of α-amino groups in peptide synthesis demonstrates the potential for IPE to participate in or be modified by chemical reactions involving carbonyl groups and amino acids. The Dpoc residue is introduced into amino acids and cleaved by weakly acidic reagents, which could be relevant for understanding the reactivity of IPE in the presence of similar functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of aqueous solutions of IPE have been thoroughly investigated. Measurements of excess enthalpy, heat capacity, density, and speed of sound provide a detailed picture of the interactions between IPE and water. The formation of strong hydrogen bonds between IPE and water molecules leads to a reduction in the volume of the solution and a decrease in compressibility. The positive and large excess isobaric heat capacity indicates anomalous behavior, which is significant for understanding the thermodynamic properties of IPE in solution .

Scientific Research Applications

Thermophysical Studies

  • Scientific Field: Thermophysics
  • Application Summary: 2-Isopropoxyethanol is used in experimental and theoretical studies to understand the thermodynamic properties and thermo-physical behaviors of binary systems .

Solvent in Paints

  • Scientific Field: Paint and Coating Industry
  • Application Summary: 2-Isopropoxyethanol is used as a solvent in paints .
  • Methods of Application: It is mixed with paint formulations to improve the application properties and final finish of the paint .
  • Results: The use of 2-Isopropoxyethanol in paints helps in achieving a smooth and uniform finish .

Solvent in Resins, Oils, Waxes, and Fats

  • Scientific Field: Industrial Manufacturing
  • Application Summary: 2-Isopropoxyethanol is used as a solvent for many resins, oils, waxes, and fats .
  • Methods of Application: It is mixed with these substances to enhance their solubility and application properties .
  • Results: The use of 2-Isopropoxyethanol improves the performance and usability of these substances .

Solvent in Dye Stuff

  • Scientific Field: Dye and Textile Industry
  • Application Summary: 2-Isopropoxyethanol is used as a solvent in dye stuff .
  • Methods of Application: It is mixed with dyes to enhance their solubility and application properties .
  • Results: The use of 2-Isopropoxyethanol in dyes helps in achieving vibrant and uniform coloration .

Solvent in Pharmaceuticals

  • Scientific Field: Pharmaceutical Industry
  • Application Summary: 2-Isopropoxyethanol is used as a solvent and agent for enhancing solubility in the pharmaceutical industry .
  • Methods of Application: It is mixed with pharmaceutical compounds to enhance their solubility, which is crucial for drug delivery .
  • Results: The use of 2-Isopropoxyethanol improves the performance and usability of pharmaceutical compounds .

Safety And Hazards

2-Isopropoxyethanol is flammable and can cause serious eye irritation . It is harmful in contact with skin or if inhaled . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

There is ongoing research into the properties of 2-Isopropoxyethanol, particularly its thermodynamic properties and thermo-physical behaviors . This includes studies on its liquid density and dynamic viscosity .

properties

IUPAC Name

2-propan-2-yloxyethanol
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InChI

InChI=1S/C5H12O2/c1-5(2)7-4-3-6/h5-6H,3-4H2,1-2H3
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InChI Key

HCGFUIQPSOCUHI-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OCCO
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Molecular Formula

C5H12O2, Array
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Related CAS

32238-60-1
Record name Poly(oxy-1,2-ethanediyl), α-(1-methylethyl)-ω-hydroxy-
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DSSTOX Substance ID

DTXSID4047466
Record name 2-Isopropoxyethanol
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Molecular Weight

104.15 g/mol
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Physical Description

Ethylene glycol isopropyl ether appears as a clear liquid. An irritant., Colorless liquid with a mild, ethereal odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ethereal odor.
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Boiling Point

285.8 °F at 760 mmHg (USCG, 1999), 144 °C @ 743 MM HG, at 99kPa: 139.5-144.5 °C, 283 °F
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Flash Point

91.4 °F (USCG, 1999), 33 °C, 92 °F (33 °C) OC, 44 °C c.c., (oc) 92 °F
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Solubility

Miscible (NIOSH, 2023), SOL IN ALL PROP IN WATER, ALC, ETHER; SOL IN ACETONE, Solubility in water, g/100ml at 25 °C: 100, Miscible
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Density

0.91 (USCG, 1999) - Less dense than water; will float, 0.9030 @ 20 °C/4 °C, Relative density (water = 1): 0.903 (20 °C), 0.90
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Vapor Density

3.6 (AIR= 1), Relative vapor density (air = 1): 3.6
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Vapor Pressure

3 mmHg (NIOSH, 2023), 1.6 [mmHg], 5.2 MM HG @ 25 °C, Vapor pressure, kPa at 20 °C: 0.44, 3 mmHg
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Product Name

2-Isopropoxyethanol

Color/Form

COLORLESS LIQUID, Colorless liquid.

CAS RN

109-59-1
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ISOPROPOXYETHANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2831
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENE GLYCOL ISOPROPYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1491
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethanol, 2-isopropoxy-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/KL4D7038.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-60 °C
Record name ETHYLENE GLYCOL ISOPROPYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1491
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropoxyethanol
Reactant of Route 2
2-Isopropoxyethanol
Reactant of Route 3
Reactant of Route 3
2-Isopropoxyethanol
Reactant of Route 4
2-Isopropoxyethanol
Reactant of Route 5
2-Isopropoxyethanol
Reactant of Route 6
Reactant of Route 6
2-Isopropoxyethanol

Citations

For This Compound
671
Citations
A Pal, G Dass - Journal of Chemical & Engineering Data, 2000 - ACS Publications
Excess molar volumes and viscosities η have been measured as a function of composition for binary liquid mixtures of 2-propoxyethanol and of 2-isopropoxyethanol with methanol, 1-…
Number of citations: 53 pubs.acs.org
A Pal, RK Bhardwaj - Journal of Chemical & Engineering Data, 2002 - ACS Publications
… , lead to more negative values for 2-isopropoxyethanol + 2-… for 2-propoxyethanol or 2-isopropoxyethanol + 1-propanol or … α-carbon, as in 2-isopropoxyethanol, results in a decrease in …
Number of citations: 70 pubs.acs.org
K Tamura, T Sonoda, S Murakami - Journal of solution chemistry, 1999 - Springer
Excess enthalpy, excess isobaric heat capacity, density, and speed of sound for aqueous 2-isopropoxyethanol solutions were measured at 25C. The density was also measured at 20C. …
Number of citations: 41 link.springer.com
A Pal, RK Bhardwaj - Journal of Chemical & Engineering Data, 2001 - ACS Publications
… containing 2-propoxyethanol or 2-isopropoxyethanol with propylamine and … properties of the 2-isopropoxyethanol + primaryamine … with those of 2-isopropoxyethanol + propylamine or …
Number of citations: 43 pubs.acs.org
IA Sedov, D Khaibrakhmanova, E Hart, D Grover… - Journal of Molecular …, 2015 - Elsevier
… dissolved in both 2-propoxyethanol and 2-isopropoxyethanol at 298 K using a headspace gas … were determined in 2-propoxyethanol and 2-isopropoxyethanol, respectively, at 298 K …
Number of citations: 38 www.sciencedirect.com
A Hartwig, MAK Commission - The MAK‐Collection for …, 2002 - Wiley Online Library
… the Pregnancy Risk Group of 2-isopropoxyethanol [109-59-1]. As 2-isopropoxyethanol is irritating to rabbit … A MAK value of 10 ml/m3 for 2-isopropoxyethanol is derived by analogy with 2-…
Number of citations: 2 onlinelibrary.wiley.com
Y Lee, S Jang, MS Shin, H Kim - Fluid Phase Equilibria, 2009 - Elsevier
… ) for the n-hexane + 2-isopropoxyethanol and n-heptane + 2-isopropoxyethanol (at 60, 80, … And the system n-heptane + 2-isopropoxyethanol shows a minimum boiling azeotrope at all …
Number of citations: 16 www.sciencedirect.com
A Pal, S Sharma - Fluid phase equilibria, 1998 - Elsevier
… exception of 1-pentanol+2,5-dioxahexane, and +2-isopropoxyethanol and change sign for 1-propanol+2-isopropoxyethanol over the whole composition range. For each case, the V E …
Number of citations: 30 www.sciencedirect.com
SM Aschmann, R Atkinson - International journal of chemical …, 1999 - Wiley Online Library
… The products observed and quantified from 2-isopropoxyethanol were isopropyl formate … the OH radical, against the amounts of 2-isopropoxyethanol reacted with the OH radical in the …
Number of citations: 45 onlinelibrary.wiley.com
H Doi, K Tamura, S Murakami - The Journal of Chemical Thermodynamics, 2000 - Elsevier
… bonding between the alcoholic OH group and the partially ether O atom and by hydrophobic interaction between isobutoxyethyl groups as 2-ethoxyethanol and 2-isopropoxyethanol. In …
Number of citations: 25 www.sciencedirect.com

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